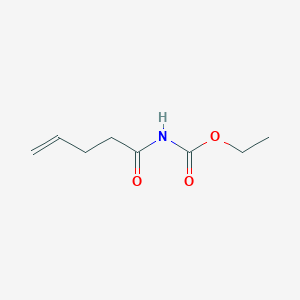
Ethyl pent-4-enoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-pent-4-enoylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl group, a pent-4-enoyl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: Ethyl N-pent-4-enoylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of ethyl N-pent-4-enoylcarbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Ethyl N-pent-4-enoylcarbamate can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohol or amine derivatives.
Substitution: New carbamate derivatives with different functional groups.
科学的研究の応用
Ethyl N-pent-4-enoylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of ethyl N-pent-4-enoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl N-pent-4-enoylcarbamate can be compared with other carbamate derivatives:
Ethyl carbamate: A simpler carbamate with fewer functional groups.
Methyl N-pent-4-enoylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
Butyl N-pent-4-enoylcarbamate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl N-pent-4-enoylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
188193-23-9 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
InChIキー |
FZMMSZKWORMUHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CCC=C |
正規SMILES |
CCOC(=O)NC(=O)CCC=C |
同義語 |
Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















